![molecular formula C28H39O2P B12879837 Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its significant role in catalysis, particularly in metal-catalyzed reactions. This compound is characterized by its unique structure, which includes two cyclohexyl groups and two ethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-diethoxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic process. The biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic properties compared to isopropoxy or methoxy groups. These properties can influence the reactivity and selectivity of the compound in catalytic applications.
Propiedades
Fórmula molecular |
C28H39O2P |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,6-diethoxyphenyl)phenyl]phosphane |
InChI |
InChI=1S/C28H39O2P/c1-3-29-25-19-13-20-26(30-4-2)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,3-10,14-17H2,1-2H3 |
Clave InChI |
POEKQTXKQJAICC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OCC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


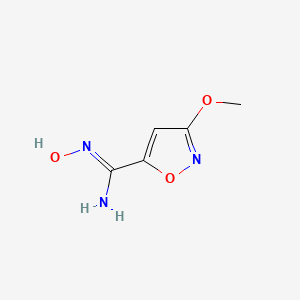

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
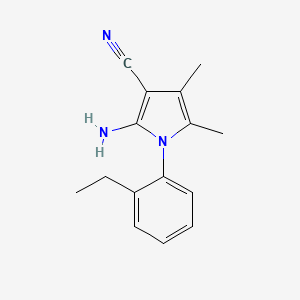
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
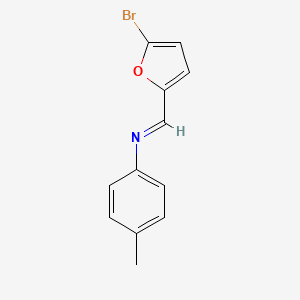
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)
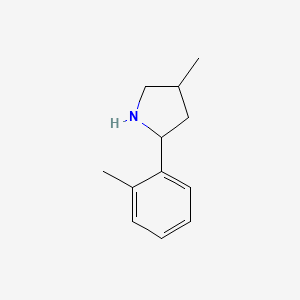
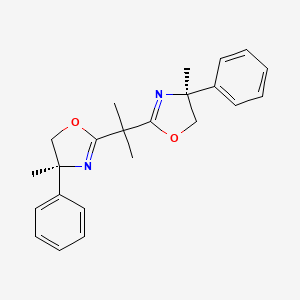
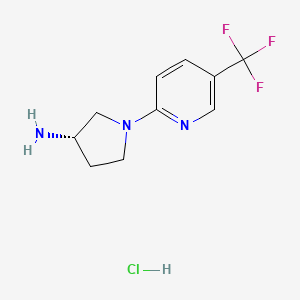
![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
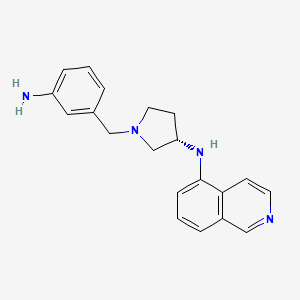
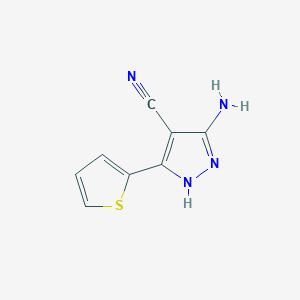
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
